Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is known for its unique structure, which includes a benzoate group substituted with methoxy groups and a pyrrolidinone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate involves several steps. One common synthetic route includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with pyrrolidinone under specific reaction conditions. The nitro group is then reduced to an amine, followed by esterification to form the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyrrolidinone moiety.
Esterification: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents on the benzoate or pyrrolidinone moieties.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Quinoline derivatives: Known for their therapeutic potential, these compounds can be compared in terms of their chemical reactivity and biological effects.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-11-7-9(14(17)20-3)10(8-12(11)19-2)15-6-4-5-13(15)16/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMBCLEWXFXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N2CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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